molecular formula C42H80NO8P B1239068 N-Methyl-1,2-dioleoylphosphatidylethanolamine CAS No. 96687-23-9

N-Methyl-1,2-dioleoylphosphatidylethanolamine

Cat. No. B1239068
CAS RN: 96687-23-9
M. Wt: 758.1 g/mol
InChI Key: LPXFOQGBESUDAX-KFVQOHGZSA-N
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Description

Synthesis Analysis

The synthesis of N-Methyl-DOPE involves the methylation of DOPE. The process has been characterized in studies focusing on the enzymatic pathways responsible for the methylation of phosphatidylethanolamine to produce phosphatidylcholine (PC) in biological systems. Specifically, phosphatidylethanolamine N-methyltransferase (PEMT) catalyzes the synthesis of PC by transferring methyl groups from S-adenosylmethionine to the amino head group of PE, including intermediates such as N-Methyl-DOPE (Ridgway & Vance, 1987).

Molecular Structure Analysis

N-Methyl-DOPE's molecular structure is characterized by its amphiphilic nature, with a hydrophobic tail derived from oleic acid and a polar head group containing the N-methylated ethanolamine. This structural modification impacts its phase behavior in bilayer membranes, as observed in the differential scanning calorimetry and X-ray diffraction studies, which reveal insights into the polymorphic phase behavior of N-methylated DOPE analogues (Gruner et al., 1988).

Chemical Reactions and Properties

N-Methyl-DOPE participates in various chemical reactions, including further methylation processes leading to the formation of phosphatidylcholine, a crucial component of cellular membranes. The methylation process significantly impacts the membrane's physical properties, such as fluidity and phase transition temperatures, which are crucial for cellular function and signaling pathways (Jeannine Gagne et al., 1985).

Physical Properties Analysis

The introduction of the N-methyl group into DOPE significantly alters its physical properties, including its phase transition temperature and its ability to form non-lamellar structures. These changes are critical for understanding the role of N-Methyl-DOPE in membrane dynamics and its potential applications in drug delivery systems, where membrane fusion and fluidity are key factors (Gruner et al., 1988).

Scientific Research Applications

Physical Properties and Surface Interactions

N-Methyl-1,2-dioleoylphosphatidylethanolamine (NM-DOPE) has been studied for its impact on the physical properties of bilayer membranes. Research demonstrates that NM-DOPE influences the phase transition temperatures in lipid bilayers, affecting their structure and stability. NM-DOPE's introduction into membranes can lead to the formation of various irregular nonlamellar structures at lower temperatures, impacting the membrane's physical properties and interactions (Gagné et al., 1985).

Membrane Fusion and Structural Alterations

Studies have shown that NM-DOPE can significantly influence the membrane fusion process. The presence of NM-DOPE in lipid bilayers facilitates the formation of isotropic structures, which have been linked to increased fusion rates of vesicles. This has implications for understanding how viral fusion peptides, like those from measles virus, interact with membranes for host-cell penetration (Yeagle et al., 1991).

Photocleavable Derivatives and Dynamic Membrane Processes

The creation of NVOC-DOPE, a caged, photocleavable derivative of DOPE, shows potential for studying dynamic membrane processes. Photolysis of NVOC-DOPE results in the conversion to DOPE and the release of encapsulated dyes, offering a method to investigate membrane fusion and enzyme actions on membranes (Zhang & Smith, 1999).

Lipid Phase Behavior and Fusion Kinetics

Research has established a correlation between lipid phase behavior and fusion kinetics in membranes containing NM-DOPE. These studies indicate a strong association between temperature-dependent phase transitions in these lipids and changes in membrane fusion and leakage rates, providing insights into membrane dynamics (Ellens et al., 1989).

Phosphatidylethanolamine N-Methyltransferase Studies

The study of phosphatidylethanolamine (PE) N-methyltransferase, which catalyzes the synthesis of phosphatidylcholine from PE, has been a significant area of research. Investigations into the enzyme's activity have provided valuable insights into lipid metabolism and membrane dynamics (Ridgway & Vance, 1987).

Mechanism of Action

Target of Action

N-Methyl-1,2-dioleoylphosphatidylethanolamine, also known as [(2R)-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, is primarily used as a neutral helper lipid in cationic liposomes . It combines with cationic phospholipids to enhance the transfection efficiency of naked siRNA .

Mode of Action

The compound interacts with cationic phospholipids to form liposome nanoparticles (LNPs). These LNPs encapsulate siRNA, protecting it from degradation and facilitating its delivery into cells . The presence of this compound in the LNPs enhances their fusion with cell membranes, promoting the intracellular delivery of siRNA .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the RNA interference (RNAi) pathway. Once the siRNA is delivered into the cell, it guides the RNA-induced silencing complex (RISC) to degrade specific mRNA molecules, thereby inhibiting the expression of target genes .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its formulation in LNPs. The LNPs can protect the siRNA from degradation, prolong its circulation time in the bloodstream, and enhance its accumulation in target tissues . .

Result of Action

The result of the action of this compound is the efficient delivery of siRNA into cells, leading to the specific silencing of target genes . This can have various effects at the molecular and cellular levels, depending on the function of the silenced genes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and ionic strength of the surrounding medium can affect the stability and fusion capacity of the LNPs . Additionally, biological factors such as the presence of serum proteins can influence the circulation time and biodistribution of the LNPs .

Future Directions

Lipid nanoparticle (LNP) delivery technology, which includes N-Methyl-1,2-dioleoylphosphatidylethanolamine, has been a revolutionary development . It has been granted for clinical applications, including mRNA vaccines against SARS-CoV-2 infections . The flexibility and platform nature of LNP enable efficient intracellular delivery of a variety of therapeutic nucleic acids and provide many novel treatment options for diseases that were previously untreatable .

Biochemical Analysis

Biochemical Properties

N-Methyl-1,2-dioleoylphosphatidylethanolamine is involved in several biochemical reactions, primarily due to its role as a phospholipid in cell membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be methylated by S-adenosyl methionine to form phosphatidylcholine . Additionally, it plays a role in membrane fusion and the disassembly of the contractile ring during cytokinesis . The interactions of this compound with these biomolecules are essential for maintaining membrane integrity and facilitating cellular processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is particularly abundant in nervous tissue, where it constitutes a significant portion of the phospholipids . This compound is involved in regulating membrane curvature and fluidity, which are critical for proper cell function. Additionally, this compound plays a role in the secretion of lipoproteins in the liver and the propagation of infectious prions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a substrate for enzymes involved in lipid metabolism, such as phospholipase D and N-acetyltransferase . These interactions lead to the formation of other important lipids, such as anandamide, which is involved in endocannabinoid signaling . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in membrane composition and fluidity . These changes can impact various cellular processes, such as signal transduction and vesicle trafficking.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance membrane fluidity and promote normal cellular function . At high doses, it may cause toxic effects, such as membrane disruption and impaired cellular metabolism . Threshold effects have been observed, indicating that there is a critical concentration above which adverse effects become significant.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be synthesized from phosphatidylethanolamine through the action of S-adenosyl methionine . Additionally, it serves as a precursor for other important lipids, such as phosphatidylcholine and anandamide . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various physiological functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, such as the Golgi apparatus and plasma membrane . The distribution of this compound is crucial for its role in membrane dynamics and cellular signaling.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the plasma membrane, Golgi apparatus, and endoplasmic reticulum . Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments. Post-translational modifications, such as phosphorylation, can also affect its targeting and function within the cell .

properties

IUPAC Name

[(2R)-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43-3)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,40,43H,4-17,22-39H2,1-3H3,(H,46,47)/b20-18+,21-19+/t40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXFOQGBESUDAX-KFVQOHGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC)OC(=O)CCCCCCC/C=C/CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96687-23-9
Record name N-Methyl-1,2-dioleoylphosphatidylethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096687239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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